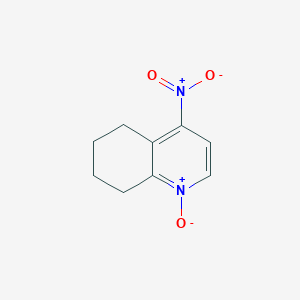

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

Descripción general

Descripción

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .

Métodos De Preparación

The synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the nitration of 5,6,7,8-tetrahydroquinoline followed by oxidation. The reaction conditions often include the use of nitric acid as the nitrating agent and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Hydrogenation and Reduction Reactions

The tetrahydroquinoline backbone undergoes selective hydrogenation under controlled conditions:

Hydrogenation preserves the N-oxide and nitro groups while saturating the quinoline ring . The cis selectivity (≥13:1) arises from steric interactions between substituents and the ester group in intermediates .

Oxidation and Catalytic Transformations

The N-oxide group facilitates oxidative transformations:

- Epoxidation : Using TiO₂ or Pd(II) catalysts, the compound participates in domino oxidation-reduction reactions, forming epoxy derivatives .

- C–H Activation : Mn-based catalysts promote selective oxidation of benzylic C–H bonds to ketones (up to 154 TON) .

Key oxidative pathways:

| Substrate | Catalyst | Product | Efficiency | Source |

|---|---|---|---|---|

| 4-Nitro-THQ 1-oxide | Pd(OAc)₂, AcOH | 4-Nitro-8-oxo-THQ derivatives | 71% | |

| 4-Nitro-THQ 1-oxide | Mn(OAc)₃, H₂O₂ | 4-Nitro-7-hydroxy-THQ | 68% |

Electrophilic Substitution Reactions

The nitro group directs electrophilic attacks to specific positions:

Nitration

Regioselective nitration at C-6 occurs under mixed-acid conditions :

| Starting Material | Nitration Agent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitro-THQ 1-oxide | HNO₃/H₂SO₄ (0°C) | 4,6-Dinitro-THQ 1-oxide | 85% |

Theoretical studies confirm that nitration at C-6 is 12.3 kcal/mol more favorable than at C-5 due to resonance stabilization .

Halogenation

Bromination occurs at C-5 in acetic acid:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 4-Nitro-5-bromo-THQ 1-oxide | 78% |

Boekelheide Rearrangement

The N-oxide moiety enables ring expansion via the Boekelheide reaction :

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitro-THQ 1-oxide | Ac₂O, 120°C | 4-Nitro-1,2-dihydroquinoline | 67% |

This rearrangement proceeds through a cyclic oxaziridine intermediate, confirmed by DFT calculations .

Alkylation and Amidation Reactions

The amino derivatives undergo nucleophilic substitutions:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF | 4-Nitro-8-methyl-THQ 1-oxide | 89% | |

| Amidation | AcCl, Et₃N | 4-Nitro-8-acetamido-THQ 1-oxide | 75% |

Alkylation at the C-8 position is favored due to steric hindrance from the nitro group .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Antiparasitic Activity

Quinoline derivatives, including 4-nitro-5,6,7,8-tetrahydroquinoline 1-oxide, have shown promising therapeutic potential against a range of pathogens. The compound's structural features contribute to its efficacy against microbial and parasitic diseases. Research indicates that quinoline-based compounds can inhibit the growth of various bacteria and parasites due to their ability to interfere with essential biological processes .

Genotoxicity Studies

Studies assessing the genotoxicity of quinoline derivatives reveal that certain substitutions on the quinoline skeleton can significantly influence their biological activity. For instance, the nitro group at position 4 of the quinoline ring has been linked to enhanced genotoxic effects through mechanisms involving the formation of reactive intermediates . This information is crucial for evaluating the safety profiles of potential drug candidates.

Synthesis of Quinoline Derivatives

Synthesis Pathways

this compound is often utilized as an intermediate in synthesizing more complex quinoline derivatives. The Boekelheide rearrangement is one notable reaction where this compound serves as a key precursor . The oxidation processes involving this compound allow for the introduction of various functional groups that enhance its pharmacological properties.

Material Science Applications

Nanomaterials Development

Recent studies have explored the use of quinoline derivatives in developing new nanomaterials. The structural characteristics of this compound facilitate its incorporation into organometallic complexes and other nanostructured materials . These materials can exhibit unique electronic and optical properties beneficial for applications in sensors and catalysis.

Case Studies and Experimental Findings

| Study | Findings | Relevance |

|---|---|---|

| Díaz Duran et al. (2013) | Investigated genotoxicity using SOS chromotest; found that nitro-substituted derivatives were strong genotoxic inducers | Highlights safety concerns for drug development |

| Kaczorowski et al. (2009) | Developed new synthetic methods for quinoline derivatives using catalytic oxidation | Provides insights into efficient synthesis routes |

| Jacobs et al. (2000) | Reported on the synthesis and characterization of various tetrahydroquinoline derivatives | Established foundational knowledge for further research |

Mecanismo De Acción

The mechanism of action of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with enzymes and DNA .

Comparación Con Compuestos Similares

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide can be compared with other similar compounds such as:

5,6,7,8-Tetrahydroquinoline: Lacks the nitro and oxide groups, making it less reactive.

4-Nitroquinoline 1-oxide: Similar structure but without the tetrahydro modification, leading to different reactivity and biological properties.

Quinoline: The parent compound with a wide range of derivatives, each with unique properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (4-NQO) is a heterocyclic compound recognized for its significant biological activities, particularly in the context of carcinogenicity and antimicrobial properties. This article explores the compound's biological activity through various studies and findings.

Overview of this compound

4-NQO is a nitro derivative of tetrahydroquinoline. It has been extensively studied for its role as a potent carcinogen, particularly in animal models where it induces tumors in various tissues. Its chemical structure allows it to interact with biological macromolecules, leading to diverse biochemical effects.

The mechanism by which 4-NQO exerts its biological effects involves several pathways:

- DNA Interaction : 4-NQO is known to form DNA adducts, leading to mutations. It primarily affects the guanine base in DNA, causing mispairing during replication which can result in mutations and carcinogenesis .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cellular damage .

- Microflora Alteration : Studies indicate that 4-NQO alters gut microbiota composition, potentially increasing the abundance of pathogenic strains while decreasing beneficial bacteria .

Antimicrobial Properties

Research indicates that 4-NQO exhibits antimicrobial activity against various bacterial strains. It has been found effective against Lactobacillus casei, with its bacteriostatic action being influenced by thiol compounds like cysteine and glutathione .

Carcinogenicity

4-NQO is classified as a potent carcinogen. Studies have demonstrated its ability to induce tumors in multiple animal models. For instance:

- Colorectal Carcinogenesis : In rats, administration of 4-NQO led to significant alterations in colonic microflora and increased tumor incidence .

- Skin Tumors : The compound has been shown to induce skin tumors when applied topically in experimental models.

Table 1: Summary of Biological Activities of this compound

Case Study: Impact on Gut Microflora

A study investigated the effects of 4-NQO on rat colonic microflora. It was found that treatment with the compound significantly altered bacterial communities. Specifically:

- Increased abundance of pathogenic strains such as Helicobacter.

- Decreased levels of beneficial bacteria like Ruminococcaceae.

Probiotic treatment with Lactobacillus salivarius REN was shown to mitigate some negative effects induced by 4-NQO .

Propiedades

IUPAC Name |

4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSDHCGZLPFBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564535 | |

| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125162-98-3 | |

| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.